Rebamipide vs. PPIs: Comparable Hemoglobin Drop Prevention with Superior Lower GI Safety Profile
In a large retrospective cohort study (n=195,817) assessing GI protective agents, rebamipide demonstrated an incidence rate ratio (IRR) for significant hemoglobin drop (>2 g/dL) of 0.34, which was statistically comparable to PPIs (IRR 0.33) and significantly better than H2RAs (IRR 0.52) [1]. Crucially, this protection was achieved without the increased risk of pneumonia associated with acid suppression. A separate study found that while PPIs increased pneumonia risk (adjusted hazard ratio 1.56 [1.24-1.96]) and H2RAs did as well (1.40 [1.25-1.58]), mucoprotective agents like rebamipide did not significantly increase this risk (0.89 [0.78-1.01]) [2].
| Evidence Dimension | GI Mucosal Protection (Hemoglobin drop >2 g/dL) vs. Pneumonia Risk |
|---|---|
| Target Compound Data | IRR for hemoglobin drop: 0.34; Pneumonia risk HR: 0.89 [0.78-1.01] |
| Comparator Or Baseline | PPIs: IRR 0.33, HR 1.56 [1.24-1.96]; H2RAs: IRR 0.52, HR 1.40 [1.25-1.58] |
| Quantified Difference | Comparable mucosal protection (IRR difference 0.01 vs. PPIs); Significantly lower pneumonia risk (HR difference 0.67 vs. PPIs, 0.51 vs. H2RAs) |
| Conditions | Retrospective cohort studies using real-world data from national health insurance databases |
Why This Matters
For scientists selecting a gastroprotective agent for studies in at-risk populations (e.g., stroke patients), rebamipide offers an evidence-based, acid-suppression-independent mechanism that avoids the documented pneumonia risk of PPIs and H2RAs.
- [1] Kim JE, et al. Rebamipide Prevents the Hemoglobin Drop Related to Mucosal-Damaging Agents at a Level Comparable to Proton Pump Inhibitors. Gut Liver. 2024;18(6):1026-1036. View Source
- [2] Song TJ, et al. Risk of post-stroke pneumonia with proton pump inhibitors, H2 receptor antagonists and mucoprotective agents: A retrospective nationwide cohort study. PLoS One. 2019;14(6):e0217960. View Source
